Product packaging for 1,3,5,7-Tetrakis(4-aminophenyl)adamantane(Cat. No.:CAS No. 158562-40-4)

1,3,5,7-Tetrakis(4-aminophenyl)adamantane

Cat. No.: B3106384
CAS No.: 158562-40-4
M. Wt: 500.7 g/mol
InChI Key: DVSXMGWZXIYBEJ-UHFFFAOYSA-N
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Description

Significance of Adamantane (B196018) Derivatives as Polyhedral Building Blocks in Materials Design

Adamantane, the smallest unit of the diamond crystal lattice, is a highly stable and rigid polycyclic hydrocarbon (C10H16). aps.org Its diamondoid structure provides a robust, three-dimensional scaffold. semanticscholar.orgrsc.org This inherent rigidity and thermal stability make adamantane and its derivatives attractive candidates for use as polyhedral building blocks in materials design. aps.orgnih.gov

The key to their utility lies in the ability to functionalize the four equivalent bridgehead positions of the adamantane cage. nih.gov By attaching various reactive groups to these positions, adamantane can be transformed into a multifunctional linker. These functionalized derivatives serve as predictable, well-defined nodes for constructing complex, ordered nano-elements and three-dimensional polymer networks. aps.orgresearchgate.net The tetrahedral geometry of these linkers is crucial for creating highly ordered, three-dimensional architectures with properties such as high thermal stability and permanent porosity. researchgate.netrsc.org The introduction of the bulky adamantane core into polymer chains can also increase lipophilicity and enhance thermal and mechanical properties. rsc.orgmdpi.com

Role of 1,3,5,7-Tetrakis(4-aminophenyl)adamantane as a Tetrahedral Node in Network Architectures

This compound (TAPA) is a prime example of a functionalized adamantane derivative designed for creating network materials. proquest.comruixibiotech.com In this molecule, four aminophenyl groups are attached to the bridgehead positions of the adamantane core, resulting in a well-defined, tetrahedral geometry. researchgate.net The four primary amine (-NH2) groups act as reactive sites for polymerization and cross-linking reactions.

This tetrafunctional nature allows TAPA to serve as a highly effective crosslinking agent or monomer in the synthesis of complex network polymers. proquest.com When TAPA is reacted with other monomers, such as dianhydrides or epoxides, it forms a highly cross-linked, three-dimensional network. proquest.comresearchgate.net The rigidity of the central adamantane core prevents the network from collapsing, leading to the formation of materials with permanent microporosity and high surface areas. researchgate.netresearchgate.net

The precise tetrahedral arrangement of the reactive amino groups directs the growth of the polymer network in three dimensions, resulting in isotropic materials with enhanced thermal and mechanical properties. proquest.com For instance, epoxy resins cured with TAPA have demonstrated superior thermal properties compared to those cured with conventional agents. proquest.com Similarly, microporous polyimides synthesized from TAPA exhibit significant gas sorption capabilities, making them promising for applications like carbon dioxide capture. researchgate.net

The use of TAPA as a tetrahedral node enables the rational design of materials with predictable network topologies and tailored functionalities, positioning it as a valuable component in the development of advanced porous polymers, high-performance composites, and functional materials.

Detailed Research Findings

The application of this compound and related tetrahedral adamantane derivatives in creating porous network polymers has yielded materials with notable properties for gas storage and separation.

A microporous polyimide network, designated PI-ADNT, was synthesized from 1,3,5,7-tetrakis(4-aminophenyl)-adamantane and naphthalene-1,4,5,8-tetracarboxylic dianhydride. researchgate.net This material demonstrated a Brunauer-Emmett-Teller (BET) surface area of 774 m² g⁻¹ with micropores centered at 0.75 nm. researchgate.net Further modification through nitration significantly enhanced its carbon dioxide uptake to 4.03 mmol g⁻¹, a value superior to many reported porous polymers. researchgate.net

In a related study, a microporous poly(Schiff base) named PSN-3 was constructed using this compound and 1,3,5,7-tetrakis(4-formylphenyl)adamantane. researchgate.net This network exhibited a BET surface area of 865 m² g⁻¹ and a pore size of approximately 0.6 nm. researchgate.net It showed a CO2 uptake of 1.32 wt% and notable adsorption selectivities for CO2/N2 (88) and CO2/CH4 (16). researchgate.net

Another approach involved the synthesis of a microporous polycyanurate network from 1,3,5,7-tetrakis(4-cyanatophenyl)-adamantane, a closely related derivative. researchgate.netrsc.org This material, PCN-AD, possessed a high BET surface area of 843 m² g⁻¹ and a larger pore size of 7.8 Å. researchgate.netrsc.org Its gas uptake capacities were significant, reaching 1.49 wt% for H2 (at 77 K and 1 bar) and 12.8 wt% for CO2 (at 273 K and 1 bar), with a high CO2/N2 selectivity of up to 112. researchgate.netrsc.org

These findings are summarized in the interactive data table below.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H36N4 B3106384 1,3,5,7-Tetrakis(4-aminophenyl)adamantane CAS No. 158562-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3,5,7-tris(4-aminophenyl)-1-adamantyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4/c35-27-9-1-23(2-10-27)31-17-32(24-3-11-28(36)12-4-24)20-33(18-31,25-5-13-29(37)14-6-25)22-34(19-31,21-32)26-7-15-30(38)16-8-26/h1-16H,17-22,35-38H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSXMGWZXIYBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3,5,7 Tetrakis 4 Aminophenyl Adamantane and Its Precursors

Synthesis of the 1,3,5,7-Tetrakis(4-aminophenyl)adamantane Monomer

The primary and most effective route to synthesize this compound involves a two-step sequence starting from 1,3,5,7-tetraphenyladamantane (B96923). The initial step is the nitration of the four phenyl rings, followed by the reduction of the resulting nitro groups to the desired amine functionalities.

The nitration of 1,3,5,7-tetraphenyladamantane is typically carried out using strong nitrating agents. researchgate.net One established method involves treating the starting material with fuming nitric acid in a mixture of acetic anhydride (B1165640) and acetic acid. researchgate.net This reaction, conducted at low temperatures for a short duration (e.g., 30 minutes), yields 1,3,5,7-Tetrakis(4-nitrophenyl)adamantane. researchgate.net The degree of nitration can be managed by careful control of the reaction time. semanticscholar.org

Once the tetra-nitro derivative is obtained and purified, the final step is the reduction of the nitro groups. A common and effective method for this transformation is the use of tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl). 20.210.105 This reaction efficiently converts the nitro functionalities to primary amines, yielding the target monomer, this compound. researchgate.net20.210.105

Precursor Functionalization Strategies for Adamantane (B196018) Core Derivatives

The versatility of the 1,3,5,7-tetraphenyladamantane scaffold stems from the ability to introduce a wide range of functional groups onto the phenyl rings. These functionalized precursors are crucial intermediates for synthesizing the target amino-substituted compound and other derivatives with tailored properties.

Halogenation of the phenyl rings on the 1,3,5,7-tetraphenyladamantane core provides highly versatile intermediates for further chemical modifications, particularly through cross-coupling reactions. sci-hub.se

Bromination: The synthesis of 1,3,5,7-Tetrakis(4-bromophenyl)adamantane (B3069138) can be achieved through the electrophilic bromination of 1,3,5,7-tetraphenyladamantane. This reaction is typically performed using elemental bromine (Br2) with iron (Fe) as a catalyst. researchgate.net Reaction conditions, such as temperature and duration, can be adjusted to optimize the yield, with reported yields as high as 94% when the reaction is conducted at 50°C for 12 hours. researchgate.net

Iodination: For the synthesis of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane, a common method involves using a combination of (diacetoxyiodo)benzene (B116549) (PhI(OAc)2) and elemental iodine (I2) in a solvent like chloroform. researchgate.net This route has been shown to produce the desired tetra-iodo compound in good yields, typically around 80%. researchgate.netsci-hub.se This iodo-derivative is particularly useful for subsequent palladium-catalyzed coupling reactions. sci-hub.senih.gov

While the reduction of a nitro precursor is a primary route, amine functionalities can also be introduced from halogenated precursors, although this is less direct for synthesizing this compound. The conversion generally involves multi-step sequences. For instance, a halogenated precursor could potentially be converted to an azide (B81097) derivative, which is then reduced to the amine. The synthesis of tetrakis(4-azidophenyl)adamantane has been reported, which serves as a precursor for forming other nitrogen-containing linkages like triazoles. However, the most direct and widely cited method for producing the tetra-amino compound remains the reduction of 1,3,5,7-Tetrakis(4-nitrophenyl)adamantane. researchgate.net

The functionalized precursors of 1,3,5,7-tetraphenyladamantane can be used to generate a variety of derivatives with different linking groups, expanding their application in constructing complex molecular systems.

Formyl Group (CHO): The formyl derivative, 1,3,5,7-Tetrakis(4-formylphenyl)adamantane, is a key precursor for building porous organic polymers through imine condensation reactions. researchgate.net Its synthesis can be accomplished via a titanium tetrachloride (TiCl4) promoted formylation of 1,3,5,7-tetraphenyladamantane using dichloromethyl methyl ether (CH3OCHCl2). This method has been reported to yield the tetra-aldehyde in 84% yield. researchgate.net

Ethynyl (B1212043) Group (C≡CH): The introduction of ethynyl groups creates precursors suitable for click chemistry and the formation of carbon-rich networks. The synthesis of 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane is typically achieved from the corresponding tetra-iodo precursor, 1,3,5,7-Tetrakis(4-iodophenyl)adamantane. sci-hub.senih.gov The process involves a Sonogashira coupling reaction with a protected acetylene, such as trimethylsilylacetylene, using a palladium/copper co-catalyst system. nih.gov The trimethylsilyl (B98337) (TMS) protecting groups are subsequently removed to yield the terminal tetra-alkyne. nih.gov

Cyanate (B1221674) Group (OCN): The cyanate derivative, 1,3,5,7-Tetrakis(4-cyanatophenyl)adamantane, is a valuable monomer for producing high-performance polycyanurate networks, which are known for their thermal stability and dielectric properties. rsc.org The synthesis starts from the corresponding tetraphenol, 1,3,5,7-Tetrakis(4-hydroxyphenyl)adamantane. This tetraphenol is then reacted with cyanogen (B1215507) bromide (BrCN) in the presence of a base, such as triethylamine, to convert the hydroxyl groups into cyanate ester functionalities.

Data Tables

Table 1: Synthesis of this compound Precursors

Precursor CompoundStarting MaterialKey ReagentsReported YieldReference
1,3,5,7-Tetrakis(4-nitrophenyl)adamantane1,3,5,7-TetraphenyladamantaneHNO3, Ac2O, AcOH35% researchgate.net
1,3,5,7-Tetrakis(4-bromophenyl)adamantane1,3,5,7-TetraphenyladamantaneFe, Br294% researchgate.net
1,3,5,7-Tetrakis(4-iodophenyl)adamantane1,3,5,7-TetraphenyladamantanePhI(OAc)2, I280% researchgate.net
1,3,5,7-Tetrakis(4-formylphenyl)adamantane1,3,5,7-TetraphenyladamantaneTiCl4, CH3OCHCl284% researchgate.net
1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane1,3,5,7-Tetrakis(4-iodophenyl)adamantaneTrimethylsilylacetylene, Pd(PPh3)2Cl2, CuI74% (after deprotection) nih.gov
1,3,5,7-Tetrakis(4-cyanatophenyl)adamantane1,3,5,7-Tetrakis(4-hydroxyphenyl)adamantaneCyanogen bromide, TriethylamineNot specified rsc.org

Design Principles for Adamantane Based Porous Organic Materials

Topological Design Considerations for Crystalline and Amorphous Frameworks

The topology of a porous organic material—the way its building blocks are connected in three-dimensional space—is a primary determinant of its properties, including porosity, stability, and functionality. The design of these materials, whether crystalline Covalent Organic Frameworks (COFs) or amorphous Porous Aromatic Frameworks (PAFs), relies on the predictable geometry of their constituent monomers.

The adamantane (B196018) cage is the smallest molecular fragment of a diamond lattice, possessing a highly rigid and symmetric structure. nih.gov The 1,3,5,7-tetrasubstituted adamantane core, with functional groups extending from its four bridgehead carbon atoms, exhibits a precise tetrahedral (Td) geometry. nih.gov This pre-defined, rigid tetrahedral arrangement makes 1,3,5,7-Tetrakis(4-aminophenyl)adamantane an exceptional building block for the bottom-up construction of porous networks.

The rigidity of the adamantane unit prevents the resulting framework from collapsing upon solvent removal, a common issue in flexible porous materials. This structural integrity is crucial for maintaining permanent porosity. Furthermore, the Td symmetry of the node dictates the directionality of the covalent bonds that form the network. This "imprinting" of the monomer's geometry onto the final framework allows for the design of materials with predictable and highly ordered topologies, such as those with diamondoid (dia) or zeolitic structures. nih.gov For instance, when used as a symmetric tetrahedral building block, it can form frameworks with a gismondine (gis) underlying net, where the adamantane moiety acts as a key tetrahedral node. nih.gov

Achieving high porosity and ensuring the long-term stability of the material are paramount goals in the design of adamantane-based frameworks. The inherent rigidity of the adamantane core provides a foundational level of stability. Thermal stability is often excellent, with many adamantane-based frameworks stable at temperatures exceeding 450 °C. rsc.org

Porosity is controlled by the length and geometry of the linker molecules that connect the adamantane nodes. The use of longer linkers generally results in larger pores and lower densities, which can enhance guest molecule uptake, such as for hydrogen storage. Computational studies on covalent organic frameworks designed with 1,3,5,7-tetrakis(4-aminophenyl)adamantine (tapa-COFs) predicted low densities (0.096-0.258 g cm⁻³) and high porosity (90-96%), leading to excellent hydrogen storage capacities. researchgate.net

The choice of linkage chemistry and reaction conditions also plays a critical role. For example, in the synthesis of porous covalent triazine-based frameworks (PCTFs) using an adamantane core, employing Lewis acid conditions (ZnCl₂) resulted in materials with higher Brunauer–Emmett–Teller (BET) surface areas compared to those synthesized under strong Brønsted acid conditions (CF₃SO₃H). rsc.org These strategies allow for the fine-tuning of pore sizes and surface areas to target specific applications, such as gas storage and separation.

Table 1: Properties of Porous Materials Derived from Adamantane Building Blocks
Framework TypeAdamantane Derivative UsedBET Surface Area (m²/g)Key Properties/FindingsReference
Poly(Schiff base) (PSN-3)This compound865Pore size ~0.6 nm; H₂ uptake of 1.32 wt% researchgate.net
Polycyanurate Network1,3,5,7-Tetrakis(4-cyanatophenyl)adamantane843Pore size of 7.8 Å; CO₂ uptake of 12.8 wt% researchgate.netrsc.org
Porous Covalent Triazine Framework (PCTF)1,3,5,7-Tetrakis(4-cyanophenyl)adamantaneUp to 1180Thermally stable >450 °C; High CO₂ adsorption heat (25–28 kJ mol⁻¹) rsc.org
Tetrazole-based Coordination Polymer1,3,5,7-Tetrakis(tetrazol-5-yl)-adamantane505.5Flexible framework; H₂ uptake of 0.79 wt% (77 K, 1 bar) nih.gov
Adamantane Porous Organic Framework (AdaPOF)1,3,5,7–Tetrakis(4–bromophenyl)adamantaneNot specifiedUsed as a fluorescence sensor for tetracycline mdpi.com

Linkage Chemistry for Adamantane-Derived Porous Networks

The functional amine groups of this compound are versatile handles for a wide range of covalent bond-forming reactions. The choice of linkage chemistry is critical as it defines the stability, porosity, and functionality of the resulting network.

Imine condensation, also known as Schiff base formation, is a reversible reaction between amines and aldehydes or ketones. This chemistry is widely used in the synthesis of crystalline COFs due to its ability to self-correct, which facilitates the formation of ordered structures.

By reacting the four primary amine groups of this compound with a complementary building block containing four aldehyde groups, such as 1,3,5,7-tetrakis(4-formylphenyl)adamantane, a three-dimensional poly(Schiff base) network can be constructed. An example is the microporous network PSN-3, which exhibits a significant BET surface area of 865 m²/g and a pore size of approximately 0.6 nm. researchgate.net The robustness and porosity of such imine-linked frameworks make them suitable for applications in gas storage and separation.

Beyond imine chemistry, the amino groups of this compound or its derivatives can be utilized in a variety of other covalent reactions to build porous networks.

Imide Linkage: Polyimides are known for their exceptional thermal and chemical stability. Microporous polyimides can be synthesized via a one-pot polycondensation reaction between aromatic tetra-amines and dianhydrides, such as pyromellitic dianhydride. researchgate.net These amorphous networks can achieve very high BET surface areas (up to 1454 m²/g) and exhibit narrow pore size distributions, making them excellent candidates for CO₂ capture. researchgate.net

Triazine Linkage: Porous covalent triazine-based frameworks (PCTFs) are formed through the irreversible trimerization of nitrile (-CN) functional groups, often catalyzed by acids like ZnCl₂ or CF₃SO₃H. rsc.org Adamantane building blocks functionalized with cyanophenyl groups, such as 1,3,5,7-tetrakis(4-cyanophenyl)adamantane, are used to create highly stable nanoporous frameworks with large surface areas and a high affinity for CO₂. rsc.org

Cyanurate Linkage: Similar to triazines, cyanurate networks can be formed by the trimerization of cyanate (B1221674) (-OCN) groups. A microporous polycyanurate network based on 1,3,5,7-tetrakis(4-cyanatophenyl)adamantane has been synthesized, showing a BET surface area of 843 m²/g and high uptake capacities for organic vapors, H₂, and CO₂. researchgate.netrsc.org

Suzuki and Sonogashira Coupling: These palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For instance, an adamantane porous organic framework (AdaPOF) was prepared via a Suzuki coupling reaction between 1,3,5,7–tetrakis(4–bromophenyl)adamantane and a boronic acid ester derivative. mdpi.com This demonstrates how halogenated adamantane precursors can be used to build robust, fluorescent frameworks for sensing applications.

Triazole/Tetrazole Linkage: The term "triazole" in the context of porous materials often refers to heterocycles formed via click chemistry or other cyclization reactions. A related example involves using 1,3,5,7-Tetrakis(tetrazol-5-yl)-adamantane as a tetrahedral ligand to construct coordination polymers. nih.gov These materials form zeolitic structures where the adamantane core and metal clusters act as the tetrahedral nodes, resulting in porous frameworks capable of gas sorption. nih.gov

Table 2: Summary of Linkage Chemistries for Adamantane-Based Porous Networks
Linkage TypeReacting Functional GroupsResulting LinkageKey FeaturesReference
Imine (Schiff Base)Amine (-NH₂) + Aldehyde (-CHO)Imine (-CH=N-)Reversible reaction, good for crystalline COFs researchgate.netnih.gov
ImideAmine (-NH₂) + Anhydride (B1165640)ImideHigh thermal and chemical stability researchgate.net
TriazineNitrile (-CN) trimerizationTriazine RingIrreversible, highly stable covalent bond rsc.org
CyanurateCyanate (-OCN) trimerizationCyanurate RingForms robust, porous networks researchgate.netrsc.org
Suzuki CouplingHalide (-Br) + Boronic Acid/EsterCarbon-Carbon BondForms robust C-C linked frameworks mdpi.com
Triazole/TetrazoleTetrazole groups + Metal ionsCoordination BondForms porous coordination polymers with zeolitic structures nih.govnih.govmdpi.comresearchgate.net

Covalent Organic Frameworks Cofs Derived from 1,3,5,7 Tetrakis 4 Aminophenyl Adamantane

Synthesis and Crystallization Strategies for 3D TAPA-COFs

The formation of highly crystalline 3D COFs from TAPA and complementary linkers is a complex process that requires precise control over both the molecular design of the precursors and the kinetics of the polymerization reaction.

The rational design of TAPA-based COFs hinges on the principles of reticular chemistry, where the geometry of the molecular building blocks dictates the topology of the resulting crystalline framework. chinesechemsoc.org TAPA serves as a pre-designed tetrahedral (Td) node, and its condensation with various complementary linkers, typically linear or triangular aldehydes, allows for the targeted synthesis of 3D networks. acs.orgnih.gov

Achieving high crystallinity in COFs is paramount, as it ensures the formation of a well-defined and accessible porous structure. The synthesis of crystalline TAPA-COFs relies on dynamic covalent chemistry, where the reversibility of bond formation—most commonly the imine linkage from the reaction of TAPA's amine groups with aldehydes—allows for "error-correction" during the growth of the framework. uni-muenchen.deresearchgate.net This process enables the system to self-heal defects and settle into the most thermodynamically stable, ordered structure.

Several key reaction parameters must be meticulously optimized:

Reaction Method: Solvothermal synthesis is the most common method, carried out in sealed vessels at elevated temperatures. acsmaterial.com

Solvent System: The choice of solvent is critical for controlling monomer solubility and polymerization kinetics. ccspublishing.org.cn Often, a mixture of a polar and a non-polar solvent, such as 1,4-dioxane (B91453) and mesitylene, is employed to achieve optimal conditions for crystalline growth. ccspublishing.org.cn

Catalysis: The Schiff base reaction to form imine-linked COFs is typically catalyzed by an acid. Acetic acid is a widely used catalyst that facilitates the reversible condensation reaction, which is essential for obtaining a crystalline product over an amorphous polymer. ccspublishing.org.cn

Temperature and Time: Reaction temperature influences the balance between the forward reaction (bond formation) and the reverse reaction (bond cleavage). ccspublishing.org.cn An optimal temperature allows for sufficient reversibility for error correction without destabilizing the growing framework.

Monomer Stoichiometry and Concentration: Precise control over the ratio of TAPA to its co-linker is necessary. Furthermore, strategies such as slow, dropwise addition of one monomer to the other can promote higher crystallinity by maintaining low monomer concentrations, which favors ordered growth. rsc.org

The table below summarizes typical conditions used in the synthesis of crystalline imine-linked COFs, which are analogous to those used for TAPA-based frameworks.

ParameterTypical Condition/ReagentPurposeReference
MethodSolvothermal SynthesisPromotes reaction and crystallization under controlled pressure and temperature. acsmaterial.com
SolventMixture (e.g., 1,4-Dioxane/Mesitylene)Controls monomer solubility and reaction kinetics to favor ordered growth. ccspublishing.org.cn
CatalystAqueous Acetic Acid (e.g., 6 M)Catalyzes the reversible imine condensation, enabling error correction. ccspublishing.org.cn
TemperatureTypically 85-120 °CBalances reaction kinetics and reversibility for optimal crystallization. berkeley.edu
Time24-72 hoursAllows sufficient time for the framework to crystallize and reach thermodynamic equilibrium. berkeley.edu

Structural Topologies and Network Architectures in TAPA-COFs

The tetrahedral geometry of the TAPA building block enables the formation of a variety of 3D network topologies, which are fundamental to the COF's structure and properties.

The most natural and common topology for frameworks constructed from 4-connected tetrahedral nodes like TAPA is the diamondoid (dia ) net. researchgate.net This structure consists of an extended 3D network analogous to the carbon lattice in a diamond. However, due to the significant length of the organic linkers involved, a single, non-interpenetrated dia network would result in an exceptionally large and unstable porous structure. To achieve thermodynamic stability, TAPA-based COFs with dia topology almost invariably form interpenetrated frameworks. nih.gov

Interpenetration involves the growth of two or more independent dia networks that are catenated and intertwined with each other without being covalently bonded. researchgate.net The degree of interpenetration specifies the number of entangled networks. For example, COF-300, which is synthesized from a tetrahedral amine analogous to TAPA, was first identified as a 5-fold interpenetrated framework (dia-c5) and later, under different synthetic conditions, as a 7-fold interpenetrated isomer (dia-c7). acs.org Similarly, COF-320 was determined to have a 9-fold interpenetrated dia topology. researchgate.netacs.org This phenomenon is a defining characteristic of many 3D COFs derived from tetrahedral building blocks.

While the dia net is the most intuitive topology for TAPA, other network architectures can be achieved through the careful selection of co-linkers with different geometries. Computational modeling has predicted that TAPA can form stable frameworks with ctn and bor topologies. rsc.org

The bor topology is typically formed by the combination of 4-connected tetrahedral nodes and 3-connected trigonal planar nodes. researchgate.netsemanticscholar.org The synthesis of imine-linked 3D COFs with bor topology has been successfully demonstrated, showcasing a viable pathway to non-dia networks. semanticscholar.org

The pts topology is another 3D net that can be constructed from tetrahedral building units, often in combination with rectangular linkers. acs.org The resulting topology can also be influenced by steric factors; introducing bulky substituents on the linkers can direct the framework assembly away from one topology and towards another. nih.gov

The ability to target these alternative topologies expands the structural diversity of TAPA-COFs beyond the common diamondoid architecture.

Interpenetration is not a defect but rather a critical design element that profoundly influences the properties and functionality of TAPA-COFs. digitellinc.com It is a thermodynamically driven process where the system minimizes the large void space of a single network to maximize stabilizing van der Waals forces between the entangled frameworks. researchgate.net

The functional consequences of interpenetration are significant:

Porosity and Surface Area: Interpenetration inherently reduces the pore size and the specific surface area compared to a hypothetical non-interpenetrated version of the same framework. researchgate.net This trade-off between stability and porosity is a key consideration in COF design.

Adsorption and Selectivity: The reduction in pore dimensions and the modification of the pore surface chemistry by the presence of adjacent networks can lead to enhanced selectivity for gas adsorption and separation. researchgate.net The tailored pore environment created by interpenetration can offer preferential binding sites for specific guest molecules.

Controlling the degree of interpenetration is a key challenge and a design goal in modern COF chemistry. Strategies to achieve this include tuning reaction conditions to favor specific "interpenetration isomers" or introducing bulky functional groups on the linkers to sterically hinder and thus limit the degree of interpenetration. nih.govacs.orgsemanticscholar.org

Structural Topologies and Features in TAPA-related COFs
TopologyTypical Building Block CombinationKey FeatureReference
dia (diamond)Tetrahedral + LinearHighly prone to high degrees of interpenetration (e.g., 5- to 9-fold). researchgate.netacs.org
ctn Tetrahedral + TrigonalAn alternative, predictable net for TAPA-based systems. rsc.org
bor Tetrahedral + TrigonalLess prone to interpenetration, enabling large mesoporous structures. semanticscholar.org
pts Tetrahedral + RectangularCan be tuned via steric control of the linkers. acs.orgnih.gov

Functionalization and Post-Synthetic Modification of TAPA-COFs

Covalent Organic Frameworks (COFs) derived from 1,3,5,7-Tetrakis(4-aminophenyl)adamantane (TAPA) offer a robust platform whose properties can be precisely tuned through functionalization and post-synthetic modification (PSM). These strategies are crucial for enhancing the performance of TAPA-COFs in various applications by introducing new chemical functionalities, altering pore environments, and improving stability. PSM allows for the incorporation of functional groups that may not be compatible with the initial solvothermal synthesis conditions. scispace.com

Common PSM strategies applicable to COFs, including those based on TAPA, can be categorized into several types: covalent post-modification, post-synthetic metal functionalization, and chemical conversion of framework linkages. scispace.comrsc.org

Covalent Post-Modification : This involves forming new covalent bonds on the pre-existing COF structure. For amine-rich frameworks derived from TAPA, the primary amine groups can serve as reactive handles for further functionalization. For instance, nitro-decoration has been applied to microporous polyimides derived from TAPA, significantly increasing CO₂ uptake by introducing CO₂-philic functional groups. researchgate.net Similarly, sulfonic acid groups have been introduced into other COFs via etherification, enabling the capture of metal ions and conferring catalytic activity. scispace.com

Post-Synthetic Metal Functionalization : The specific functional groups within the TAPA-COF linkers or the linkages themselves can act as coordination sites for metal ions. scispace.com The incorporation of various metals, such as Palladium (Pd), Copper (Cu), Silver (Ag), and Nickel (Ni), into COF structures has been shown to enhance their catalytic efficacy, particularly in reactions like carbon dioxide fixation. rsc.org This approach allows for the creation of single-site heterogeneous catalysts with well-defined active centers.

Chemical Conversion of Linkages : The linkages within the COF, often imine bonds formed during synthesis, can be chemically transformed. A notable example is the reduction of imine (C=N) linkages to amine (C-N) bonds. nih.gov This modification can enhance the chemical stability of the framework and alter its electronic properties and binding affinity for guest molecules like CO₂. nih.gov Furthermore, sequential modifications, such as reduction followed by ionization (e.g., Menshutkin reaction), can be performed to create multilevel post-functionalized COFs with improved conductivity and catalytic activity for applications like CO₂ electroreduction. nih.gov

A significant challenge in any PSM approach is the preservation of the parent COF's crystallinity and porosity. documentsdelivered.com However, when successful, these strategies provide a powerful toolbox to tailor the functional properties of TAPA-COFs for advanced applications while maintaining the fundamental framework structure. scispace.com

Advanced Applications of TAPA-COFs

The unique structural characteristics of TAPA, with its rigid, tetrahedral geometry, make it an exceptional building block for creating 3D COFs with high porosity and surface area. These features are highly advantageous for a range of advanced applications.

TAPA-based COFs (tapa-COFs) have been identified as exceptionally promising materials for hydrogen storage, primarily due to their low density, high porosity (90–96%), and large accessible surface areas. rsc.org The primary mechanism for hydrogen storage in these materials at non-cryogenic temperatures is physisorption, where H₂ molecules interact with the framework's surface via van der Waals forces. Theoretical studies using Grand Canonical Monte Carlo (GCMC) simulations have been instrumental in predicting the hydrogen storage capabilities of various computationally designed tapa-COFs. rsc.orgresearchgate.net

Simulations have explored tapa-COFs with different network topologies, such as diamond (dia), ctn, and bor. rsc.org These studies predict remarkable hydrogen uptake capacities that significantly outperform many other porous materials. rsc.orgresearchgate.net For example, at a cryogenic temperature of 77 K, the predicted gravimetric hydrogen storage capacity for tapa-COF-1 reaches an exceptionally high 49.10 wt%, while tapa-COF-3 is predicted to have the highest volumetric capacity at 58.66 g L⁻¹. rsc.org

Perhaps more impressively, at ambient temperature (298 K), tapa-COF-1 and tapa-COF-2 are predicted to have high gravimetric hydrogen uptake capacities that surpass the U.S. Department of Energy's 2020 goal of 5.5 wt% for light-duty vehicles. rsc.orgrsc.org This highlights the potential of TAPA-based frameworks for practical, on-board hydrogen storage applications. rsc.org The high predicted performance is attributed to the combination of large H₂ accessible surface areas (ranging from 5511 to 6810 m² g⁻¹) and the specific pore structures created by the adamantane-based linker. rsc.org

Predicted Hydrogen Storage Capacities of TAPA-COFs rsc.org
TAPA-COF DesignationTopologyTemperature (K)Pressure (bar)Gravimetric Uptake (wt%)Volumetric Uptake (g L⁻¹)
tapa-COF-1dia7710049.1048.06
tapa-COF-2dia7710029.2850.41
tapa-COF-3ctn7710026.9158.66
tapa-COF-4bor7710032.7448.16
tapa-COF-1dia29810010.3310.11
tapa-COF-2dia2981006.2010.68

The high porosity and tunable chemistry of TAPA-COFs make them strong candidates for carbon capture and separation technologies. The mechanism of CO₂ capture is primarily based on selective physisorption within the porous structure. The efficiency of this process can be significantly enhanced by incorporating CO₂-philic functional groups into the framework, either during synthesis or via post-synthetic modification. researchgate.net

For example, a microporous polycyanurate network synthesized from a TAPA derivative exhibited a high CO₂ uptake of 12.8 wt% at 273 K and 1 bar. rsc.org This material also showed a high CO₂/N₂ selectivity of up to 112, which is crucial for capturing CO₂ from flue gas streams where nitrogen is the major component. rsc.org Similarly, nitrating a microporous polyimide network based on TAPA (PI-ADNT) led to a remarkable increase in CO₂ uptake to 4.03 mmol g⁻¹, superior to many other porous polymers. researchgate.net This enhancement is attributed to the strong dipole-quadrupole interactions between the nitro groups and CO₂ molecules. The isosteric heats of adsorption for CO₂ in adamantane-based porous covalent triazine frameworks are in the range of 25–28 kJ mol⁻¹, indicating strong interactions favorable for selective capture. hhu.de

TAPA-COFs such as BTMA–TAPA-COF and TFPA–TAPA-COF have also been investigated for their CO₂ adsorption capabilities and subsequent use in CO₂ fixation reactions. rsc.orgresearchgate.net The ability of these frameworks to concentrate CO₂ molecules within their pores makes them effective platforms for catalytic conversion. rsc.org

The well-defined and tunable pore structures of TAPA-COFs allow for the encapsulation of various guest molecules. The adsorption process is governed by the relative sizes of the guest molecule and the COF pores, as well as host-guest interactions such as van der Waals forces, π–π interactions, and hydrogen bonding. nih.gov The rigid adamantane (B196018) core of the TAPA linker helps create robust frameworks with permanent porosity, which is essential for reliable guest adsorption and release. nih.gov

Controlled release from COF-based systems can be governed by several mechanisms, including diffusion, dissolution, and chemical or physical stimuli. kinampark.comresearchgate.net

Diffusion-Controlled Release : In this mechanism, the guest molecule diffuses out of the COF's porous network into the surrounding medium. researchgate.net The release rate is dictated by the pore size, tortuosity of the channels, and the strength of the host-guest interactions. nih.gov Stable interactions, while beneficial for high loading capacity, can sometimes lead to a slow release profile. nih.gov

Stimuli-Responsive Release : Release can be triggered by external stimuli such as changes in pH, temperature, or light. researchgate.net This is typically achieved by incorporating stimuli-responsive functional groups into the COF structure via post-synthetic modification. For instance, photoactive moieties like azobenzene (B91143) have been used in other frameworks to modulate channel dimensions and guest release rates through light-induced conformational changes. rsc.org

While the principles of guest adsorption and release are well-established for porous materials, specific studies detailing these mechanisms within TAPA-COFs are still emerging. However, the inherent properties of TAPA-COFs, such as high porosity and functionalizability, make them highly promising platforms for developing advanced controlled-release systems for applications in areas like drug delivery. nih.gov

TAPA-COFs serve as versatile platforms for heterogeneous catalysis, offering high surface areas, accessible active sites, and enhanced stability compared to homogeneous catalysts. rsc.org The catalytic activity can be intrinsic to the framework's organic linkers or introduced through the post-synthetic incorporation of metallic active sites. scispace.comrsc.org

A key application of TAPA-COFs in catalysis is the chemical fixation of CO₂. rsc.org Frameworks like BTMA–TAPA-COF can act as catalysts to convert CO₂ into valuable chemicals such as cyclic carbonates. rsc.org The porous structure of the COF facilitates the diffusion of reactants and concentrates CO₂ molecules near the active sites, thereby enhancing reaction efficiency. The catalytic performance is strongly linked to the specific surface area of the framework. rsc.org

The catalytic efficacy of TAPA-COFs can be significantly boosted by post-synthetic metalation. By coordinating metal ions (e.g., Pd, Cu) to the nitrogen-rich sites within the framework, it is possible to create highly active and recyclable single-site catalysts. rsc.org This strategy combines the advantages of well-defined molecular catalysts with the practical benefits of heterogeneous systems, such as easy separation and reusability. scispace.com The ordered structure of COFs ensures that the catalytic sites are uniformly distributed and accessible, leading to consistent and predictable catalytic performance.

Microporous Organic Polymers Mops and Porous Organic Polymers Pops Derived from 1,3,5,7 Tetrakis 4 Aminophenyl Adamantane

Synthesis and Network Formation of TAPA-Based MOPs/POPs

The synthesis of TAPA-based polymers involves leveraging the reactive primary amine groups at the four vertices of the adamantane (B196018) core. These groups can undergo various polymerization reactions to form stable, porous networks.

Poly(Schiff base) networks are commonly formed through the condensation reaction between primary amines and aldehydes or ketones, resulting in the formation of an azomethine or imine group (–C=N–). rdd.edu.iq This reaction is a versatile method for creating porous organic frameworks due to its simplicity and the stability of the resulting imine linkage. rdd.edu.iqnih.gov

In the context of TAPA, its four primary amine groups can react with tetra-aldehyde functionalized monomers to create highly cross-linked POPs. For instance, a microporous poly(Schiff base) network, designated PSN-3, was constructed from the A4 + A4' reaction of TAPA with 1,3,5,7-tetrakis(4-formylphenyl)adamantane. researchgate.net This reaction yields an insoluble, hyper-cross-linked material, indicating the formation of an extensive polymer network. researchgate.net The resulting polymer, PSN-3, exhibited a Brunauer–Emmett–Teller (BET) surface area of 865 m²/g with a primary pore size of approximately 0.6 nm. researchgate.net

The general synthesis for such networks involves a one-pot polycondensation reaction, often carried out in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. researchgate.net The insolubility of the resulting products in common organic solvents is a key indicator of successful network formation. researchgate.net

Table 1: Properties of a TAPA-Based Poly(Schiff Base) Network

PropertyValueReference
Polymer NamePSN-3 researchgate.net
MonomersTAPA & 1,3,5,7-tetrakis(4-formylphenyl)adamantane researchgate.net
BET Surface Area865 m²/g researchgate.net
Major Pore Size~0.6 nm researchgate.net
CO₂ Uptake (273 K, 1 bar)1.32 wt% researchgate.net

Polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The incorporation of the rigid, tetrahedral TAPA monomer into a polyimide structure results in microporous networks with high surface areas. These networks are typically synthesized via a one-pot polycondensation reaction between TAPA and a dianhydride monomer. researchgate.net

For example, a microporous polyimide network, PI-ADNT, was synthesized from the reaction of TAPA with naphthalene-1,4,5,8-tetracarboxylic dianhydride. researchgate.net The resulting amorphous network demonstrated excellent thermal stability and a significant BET surface area of 774 m²/g, with micropores centered around 0.75 nm. researchgate.net The synthesis of similar microporous polyimides has been reported using other tetrahedral amine monomers with pyromellitic dianhydride, achieving BET surface areas up to 1454 m²/g and showcasing narrow pore size distributions between 5 to 6 Å. researchgate.net This highlights the effectiveness of using rigid, three-dimensional monomers to create permanent microporosity.

Beyond Schiff base and polyimide formations, TAPA and its derivatives can be used to create other polymer architectures, such as polycyanurate networks. Polycyanurates are thermosetting polymers formed by the cyclotrimerization of cyanate (B1221674) ester monomers. researchgate.netrsc.org A microporous polycyanurate network based on a tetraphenyladamantane core was synthesized from 1,3,5,7-tetrakis(4-cyanatophenyl)adamantane. rsc.org This network exhibited a high BET surface area of 843 m²/g and a pore size of 7.8 Å. rsc.org The synthesis involves converting the precursor phenol (B47542) groups to cyanate esters, which then undergo thermal curing to form the rigid, cross-linked network. researchgate.net

TAPA itself can also serve as a tetra-functional crosslinking agent or curing agent for other polymer systems. For instance, TAPA has been used to cure epoxy resins, such as EPON Resin 828. researchgate.net The resulting epoxy polymer network exhibited superior thermal properties compared to those cured with conventional agents like 4,4'-diaminodiphenylsulfone (DDS). researchgate.net The incorporation of the bulky adamantane cage into the epoxy network enhances its thermal stability and can improve dielectric performance at high frequencies. researchgate.net The term "polymer architecture" refers to the way branching and crosslinking lead to deviations from a simple linear chain, creating complex three-dimensional structures. wikipedia.org TAPA, with its four reactive sites, is an ideal building block for creating highly complex and cross-linked polymer architectures. wikipedia.org

Polymers can be classified as amorphous or crystalline based on the arrangement of their molecular chains. mcpolymers.com Crystalline polymers have highly ordered, repeating structures, while amorphous polymers have a random, disordered arrangement. waferpro.comportplastics.com The vast majority of porous organic polymers derived from TAPA are amorphous.

The inherent structure of the TAPA monomer is the primary reason for this amorphous nature. The rigid, bulky, and non-planar tetrahedral geometry of the adamantane core prevents the polymer chains from packing into an ordered, crystalline lattice. eag.com This lack of long-range order is a key feature that contributes to the formation of permanent, accessible microporosity. mcpolymers.com While crystalline materials often have sharp, defined melting points, amorphous polymers soften over a range of temperatures, a transition known as the glass transition temperature (Tg). essentracomponents.com

X-ray diffraction (XRD) analysis of TAPA-based polymers, such as the polyimide network PI-ADNT, typically shows broad, diffuse scattering patterns characteristic of amorphous materials, rather than the sharp peaks associated with crystalline structures. researchgate.net Similarly, polyimide covalent organic frameworks (PI-COFs) derived from TAPA initially show some crystallinity, but this ordered structure often reduces to an amorphous state during subsequent processing like carbonization. acs.org This intrinsic tendency to form amorphous networks is advantageous for creating materials with high surface areas and isotropic properties (properties that are the same in all directions). portplastics.com

Pore Structure Engineering in TAPA-MOPs/POPs

A significant advantage of using molecular building blocks like TAPA is the ability to engineer the pore structure of the resulting polymer network with a high degree of control.

The principle of "molecular templating" is central to controlling pore size in TAPA-based POPs. The rigid and well-defined size and shape of the TAPA monomer itself acts as a template for the pores. Because the monomer does not collapse or pack efficiently due to its three-dimensional structure, the voids left between the cross-linked units become the pores of the material.

This approach leads to polymers with very narrow pore size distributions. For example, microporous polyimides synthesized from tetrahedral amine monomers, including TAPA, exhibit uniform pores with sizes in the range of 5 to 7.5 Å (0.5 to 0.75 nm). researchgate.netresearchgate.net The poly(Schiff base) network PSN-3, constructed from TAPA and a similarly sized adamantane-based aldehyde, also shows a narrow pore size distribution centered around 0.6 nm. researchgate.net The choice of the co-monomer used to link the TAPA units provides another level of control. By varying the length and geometry of the linker molecule, the distance between the TAPA nodes can be adjusted, thereby fine-tuning the resulting pore size and volume of the network.

Strategies for Enhancing Specific Surface Area

The specific surface area is a critical parameter for porous polymers, directly influencing their performance in applications such as gas storage and catalysis. For polymers derived from TAPA, a primary strategy to achieve high surface area is to leverage the intrinsic rigidity and tetrahedral geometry of the adamantane core. This geometry prevents dense packing of the polymer chains, thus creating permanent void spaces.

The choice of co-monomers and the type of polymerization reaction are crucial in maximizing the Brunauer–Emmett–Teller (BET) surface area. For instance, combining tetrahedral building blocks like TAPA with rigid linear or planar linkers through reactions such as Yamamoto homocoupling or Schiff base condensation can lead to highly cross-linked, stable networks with exceptionally high surface areas. magtech.com.cnmdpi.com Microporous organic polymers constructed from tetrahedral units have demonstrated the ability to produce materials with BET surface areas sometimes exceeding 6000 m²/g. mdpi.com The resulting robust framework resists pore collapse upon solvent removal, ensuring permanent porosity and a large accessible surface area for interaction with guest molecules.

Surface Modification and Functionalization of TAPA-Based Polymers (e.g., nitration)

Post-synthetic modification is a powerful strategy to tailor the properties of TAPA-based polymers and enhance their functionality. One notable example is the nitration of a TAPA-derived polyimide network.

Advanced Applications of TAPA-MOPs/POPs

The unique structural characteristics of TAPA-based polymers, including their high porosity, large surface area, and tunable functionality, make them promising candidates for a variety of advanced applications.

TAPA-based POPs exhibit significant potential for the storage and separation of important industrial gases. Their microporous structure and high surface area allow for the effective adsorption of small gas molecules.

A microporous poly(Schiff base) network (PSN-3), constructed from TAPA and 1,3,5,7-tetrakis(4-formylphenyl)adamantane, showed a hydrogen (H₂) uptake of 1.32 wt% at 77 K/1 bar and a carbon dioxide (CO₂) uptake of 13.6 wt% at 273 K/1 bar. magtech.com.cn Similarly, a microporous polycyanurate network derived from a TAPA-based monomer (PCN-AD) demonstrated a H₂ uptake of 1.49 wt% (77 K/1 bar) and a CO₂ uptake of 12.8 wt% (273 K/1 bar). researchgate.netrsc.org

Furthermore, functionalization can dramatically improve gas separation performance. The nitrated polyimides (PI-NO₂s) mentioned previously showed a remarkably increased CO₂ uptake of up to 4.03 mmol/g, which is significantly higher than the parent polymer. researchgate.net This enhancement is attributed to the strong dipole-quadrupole interactions between the nitro groups and CO₂ molecules. researchgate.netresearchgate.net These polymers also exhibit high selectivity for CO₂ over other gases like nitrogen (N₂) and methane (B114726) (CH₄). For example, PSN-3 has a CO₂/N₂ selectivity of 88 and a CO₂/CH₄ selectivity of 16. magtech.com.cn The PCN-AD network showed a CO₂/N₂ selectivity of up to 112. researchgate.netrsc.org

Gas Adsorption Properties of TAPA-Based Polymers
Polymer NameBET Surface Area (m²/g)GasUptake CapacityConditionsCO₂/N₂ SelectivityCO₂/CH₄ SelectivitySource
PSN-3865H₂1.32 wt%77 K / 1 bar8816 magtech.com.cn
PSN-3865CO₂13.6 wt%273 K / 1 bar
PCN-AD843H₂1.49 wt%77 K / 1 bar112N/A researchgate.netrsc.org
PCN-AD843CO₂12.8 wt%273 K / 1 bar
PI-ADNT774CO₂~1.9 mmol/g273 K / 1 barN/AN/A researchgate.net
PI-NO₂s<774CO₂up to 4.03 mmol/g273 K / 1 barSignificantly ImprovedSignificantly Improved researchgate.net
MOP-AdN/AH₂1.07 wt%77.3 K / 1.13 barN/AModerate scispace.com
MOP-AdN/ACO₂10.3 wt%273.1 K / 1.13 bar
MOP-AdN/ACH₄2.4 wt%273.1 K / 1.13 bar

The high porosity and hydrophobic nature of TAPA-based polymers make them excellent adsorbents for volatile organic compounds (VOCs). nih.govresearchgate.net These materials can effectively capture and recover organic vapors from gas streams, which is important for environmental remediation and industrial processes.

Research has shown that TAPA-derived polymers exhibit high uptake capacities for various organic vapors. The poly(Schiff base) network PSN-3 can adsorb 80.5 wt% of benzene (B151609) and 63.7 wt% of cyclohexane (B81311) at 298 K. magtech.com.cn The polycyanurate network PCN-AD demonstrated an even higher benzene uptake of 98.0 wt% under similar conditions. researchgate.netrsc.org The hydrophobic character of the PCN-AD network was confirmed by its significantly lower adsorption of water compared to organic vapors. researchgate.net

Adsorption of Organic Vapors by TAPA-Based Polymers
Polymer NameBET Surface Area (m²/g)Organic VaporUptake Capacity (wt%)ConditionsSource
PSN-3865Benzene80.5298 K / 0.9 bar magtech.com.cn
PSN-3865Cyclohexane63.7298 K / 0.9 bar magtech.com.cn
PCN-AD843Benzene98.0298 K, P/P₀ = 0.9 researchgate.netrsc.org

Porous organic polymers are increasingly recognized for their potential in heterogeneous catalysis. mdpi.com Their large, accessible surface area, robust porous structure, and high thermal stability make them ideal platforms for supporting catalytically active species or for acting as catalysts themselves. researchgate.net

TAPA-based polymers, with their stable, cross-linked frameworks, are excellent candidates for use as catalyst supports. nih.gov They can immobilize metal nanoparticles or organocatalysts within their porous structure, preventing catalyst leaching and aggregation while allowing efficient mass transfer of reactants to the active sites. mdpi.commdpi.com This approach combines the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. nih.gov Furthermore, the amine groups present in the TAPA monomer or other functional groups introduced post-synthetically can themselves act as basic catalytic sites, promoting reactions such as Knoevenagel condensations. researchgate.net

The application of POPs as chemical sensors is a rapidly growing field of research. rsc.org The permanent porosity of these materials provides a microenvironment where guest molecules can be trapped and interact with the polymer framework, leading to a detectable change in the material's physical or chemical properties, such as fluorescence or color. rsc.org

TAPA-based polymers are promising platforms for developing such sensors. acs.org The aromatic panels of the TAPA building block can be designed to be fluorescent. Upon binding of a small analyte molecule within the polymer's pores, processes like energy transfer or electron transfer can occur, leading to a change in the fluorescence intensity (quenching or enhancement). rsc.org This response can be used for the sensitive and selective detection of various small molecules, with potential applications in environmental monitoring and medical diagnostics. ojp.govnih.gov

Supramolecular Chemistry and Non Covalent Assemblies of Adamantane Derivatives

Adamantane-Based Tectons in Supramolecular Architectures

Adamantane (B196018) and its derivatives are increasingly utilized as versatile organic tectons in supramolecular chemistry and crystal engineering. researchgate.netmdpi.com The rigid and well-defined geometry of the adamantane core allows for the precise spatial arrangement of functional groups, making it an ideal candidate for designing molecular scaffolds. researchgate.net When the four bridgehead positions of adamantane are substituted, it creates a rigid tetrahedral building block that can be used in the synthesis of framework polymers through hydrogen and coordination bonds. researchgate.net

For instance, tetraaryl-substituted adamantane tectons can self-assemble through van der Waals contacts, phenyl embraces, and halogen bonds to form adaptable supramolecular frameworks. These frameworks can exhibit modular channels capable of confining small molecules. digitellinc.comrsc.org While specific studies on 1,3,5,7-Tetrakis(4-aminophenyl)adamantane are not detailed, the principles derived from analogous structures like 1,3,5,7-tetrakis(4-bromophenyl)adamantane (B3069138) suggest that the aminophenyl derivative would similarly form robust, porous networks. rsc.org The amino groups on the phenyl rings offer sites for hydrogen bonding, which would further stabilize the resulting supramolecular architectures.

The use of adamantane-based tectons extends to the creation of materials with potential applications in molecular recognition and separation. digitellinc.com The predictable nature of the adamantane scaffold is of significant interest in materials chemistry for generating processable, multi-functional, solid-state architectures. digitellinc.com

Table 1: Examples of Adamantane-Based Tectons and Their Supramolecular Assemblies

Adamantane DerivativeInteracting GroupsResulting ArchitectureReference
1,3,5,7-tetrakis(4-bromophenyl)adamantaneBromo-phenyl groupsAdaptive supramolecular framework with channels rsc.org
1,3,5,7-Tetrakis(tetrazol-5-yl)-adamantaneTetrazolyl and metal ionsCoordination polymers with open-network structures rsc.org, nih.gov
Adamantane-1,3,5,7-tetracarboxylateCarboxyl groupsFivefold-interpenetrated diamondoid framework researchgate.net

Role of C-H···π Interactions in Self-Assembly Processes of Adamantane Derivatives

Non-covalent interactions play a crucial role in the self-assembly of molecules into well-defined supramolecular structures. Among these, C-H···π interactions, where a C-H bond acts as a weak hydrogen bond donor to a π-system, are significant in the organization of aromatic molecules. In adamantane derivatives bearing phenyl groups, these interactions are pivotal in directing the crystal packing and stabilizing the resulting assemblies.

Theoretical studies on the interaction between adamantane and benzene (B151609) have shown that the C-H groups of the adamantane cage can interact favorably with the π cloud of a benzene ring. researchgate.net This C-H···π interaction is a key attractive force for complex formation. The study revealed that both the methylene (B1212753) (-CH2) and methine (-CH) groups of adamantane can interact with benzene, leading to different geometrical arrangements. researchgate.net The stability of these complexes increases with the number of interacting benzene molecules, with the diamondoid structure of adamantane allowing for interaction with up to four benzene molecules. researchgate.net

In the solid state, C-H···π interactions have been observed to dictate the aggregation of phenyl-substituted adamantanes. For example, in 1,3,5-triphenyladamantane, the pyramidal shape of the molecule leads to the formation of dimers through a "sixfold phenyl embrace" pattern, which is a network of C-H···π interactions. researchgate.net Similarly, in 1,3,5,7-tetraphenyladamantane (B96923), multiple C-H···π interactions, involving both the phenyl C-H groups and the adamantane CH2 groups as donors, arrange the molecules into chains. researchgate.net These weak interactions contribute significantly to the conformation and stability of the three-dimensional structures. nih.gov

For this compound, it is highly probable that C-H···π interactions, in concert with hydrogen bonding involving the amino groups, would be a dominant force in its self-assembly, leading to highly organized and stable supramolecular structures.

Design of Host-Guest Systems with Adamantane Cores

The lipophilic and sterically defined nature of the adamantane core makes it an excellent guest molecule in various host-guest systems. This property has been extensively exploited in supramolecular chemistry, particularly with macrocyclic hosts like cyclodextrins and cucurbiturils. nih.govnih.govacs.orgmdpi.commdpi.com

Adamantane derivatives form stable 1:1 inclusion complexes with β-cyclodextrin, with high association equilibrium constants, typically in the range of 10⁴–10⁵ M⁻¹. mdpi.com This strong and specific interaction is attributed to the excellent size and shape complementarity between the adamantyl group and the hydrophobic cavity of β-cyclodextrin. mdpi.commdpi.com This robust host-guest pairing has been utilized in the development of various supramolecular systems, including hydrogels, affinity biosensors, and drug delivery platforms. mdpi.com

Similarly, adamantane-based guests have been shown to form ultra-high affinity complexes with cucurbit rsc.orguril (CB rsc.org). nih.govnih.gov The thermodynamic stability of these complexes makes them suitable for applications requiring strong and reliable molecular recognition. The adamantane core's ability to anchor guest molecules within the host's cavity is a key feature in the design of these systems.

While the focus of much of this research is on simpler adamantane derivatives, the principles are directly applicable to more complex structures like this compound. The adamantane core would serve as the primary binding motif for inclusion within a suitable host, while the four aminophenyl arms would remain outside the cavity, available for further functionalization or to influence the solubility and secondary interactions of the host-guest complex.

Table 2: Association Constants of Adamantane Derivatives with Host Molecules

Guest MoleculeHost MoleculeAssociation Constant (K)Reference
Alexa 488 labelled adamantaneβ-cyclodextrin5.2 × 10⁴ M⁻¹ mdpi.com
Adamantane derivativesβ-cyclodextrin10⁴–10⁵ M⁻¹ mdpi.com

Integration into Metal-Organic Structures and Hybrid Frameworks

The tetrahedral geometry and rigidity of 1,3,5,7-functionalized adamantane derivatives make them ideal building blocks for the construction of porous crystalline materials such as metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs). rsc.orgcsic.es These materials are synthesized from molecular building units, typically organic linkers and metal ions or clusters, that self-assemble into extended, often porous, networks. csic.es

This compound, with its four divergent amine functionalities, can act as a tetra-topic linker in the synthesis of COFs. Theoretical studies have predicted that COFs based on this specific adamantane derivative could exhibit low density, high porosity, and large surface areas, making them promising candidates for applications such as hydrogen storage. rsc.org The grand canonical Monte Carlo (GCMC) simulations for predicted tapa-COFs (tetrakis(4-aminophenyl)adamantane-COFs) suggest significant gravimetric and volumetric hydrogen storage capacities. rsc.org

In the context of MOFs, related adamantane derivatives with different functional groups, such as tetrazoles or carboxylates, have been successfully used as tetrahedral building blocks. rsc.orgnih.govresearchgate.net For example, 1,3,5,7-Tetrakis(tetrazol-5-yl)-adamantane reacts with various metal dichlorides to form coordination polymers with zeolitic structures. In these structures, the adamantane moiety acts as a tetrahedral node, connecting inorganic clusters to form a three-dimensional network. rsc.org, nih.gov The inherent rigidity of the adamantane unit helps in the formation of robust and porous frameworks.

The amine groups of this compound can be diazotized and converted to other functionalities, such as carboxylates, which are commonly used linkers in MOF synthesis. This chemical versatility further enhances its potential as a precursor for a wide range of metal-organic and hybrid frameworks.

Table 3: Predicted Properties of this compound Based Covalent-Organic Frameworks (tapa-COFs)

FrameworkTopologyDensity (g cm⁻³)Porosity (%)H₂ Accessible Surface Area (m² g⁻¹)Predicted Gravimetric H₂ Storage (wt% at 77 K)Predicted Volumetric H₂ Storage (g L⁻¹ at 77 K)Reference
tapa-COF-1diamond0.09696681049.10- rsc.org
tapa-COF-3-----58.66 rsc.org

Computational and Theoretical Investigations of 1,3,5,7 Tetrakis 4 Aminophenyl Adamantane and Its Frameworks

Molecular Modeling and Simulation of TAPA-Derived Structures

The rigid, tetrahedral geometry of the TAPA molecule makes it an exceptional building block for creating three-dimensional porous networks, such as covalent-organic frameworks (COFs). Molecular modeling and simulation are crucial for designing these structures and understanding their potential. For instance, several TAPA-based COFs (tapa-COFs) with different network topologies, including diamond (dia), ctn, and bor, have been designed and studied computationally. rsc.org

Molecular Mechanics (MM) employs classical mechanics to model molecular systems, offering a computationally less expensive alternative to quantum methods for large structures. wikipedia.orgtaylorandfrancis.com MM simulations are particularly useful for the initial design and structural optimization of large, complex systems like TAPA-derived frameworks. wikipedia.org By using force fields to calculate the potential energy of the system as a function of its atomic coordinates, researchers can find the lowest energy conformation, which corresponds to the most stable structure. wikipedia.orgnih.gov This methodology was used in the design of four distinct tapa-COFs, where MM was applied to construct and optimize the initial framework geometries before further analysis. rsc.org

Prediction of Adsorption and Separation Properties using Grand Canonical Monte Carlo (GCMC) Simulations

Grand Canonical Monte Carlo (GCMC) simulations are a powerful computational technique for predicting the adsorption and separation properties of porous materials. This method simulates the behavior of gas molecules within the pores of a framework at a given temperature and pressure, allowing for the calculation of uptake capacities and selectivities.

GCMC simulations have been instrumental in evaluating the potential of TAPA-based frameworks for gas storage applications, particularly for hydrogen (H₂). rsc.org For a series of computationally designed tapa-COFs, GCMC simulations predicted exceptionally high hydrogen storage capacities at 77 K. rsc.org For example, tapa-COF-1 was predicted to have the highest gravimetric uptake at 49.10 wt%, while tapa-COF-3 showed the highest volumetric capacity at 58.66 g L⁻¹. rsc.org These predictions highlight the promising nature of TAPA as a building block for high-performance hydrogen storage materials. rsc.org

Beyond hydrogen, simulations have been used to predict the adsorption of other gases. A microporous poly(Schiff base) network constructed from TAPA, known as PSN-3, was evaluated for its CO₂/N₂ and CO₂/CH₄ adsorption selectivities, which were found to be 88 and 16, respectively. researchgate.net Similarly, a tetraphenyladamantane-based polycyanurate network was predicted to have a high CO₂ uptake of 12.8 wt% at 273 K and 1 bar, with a CO₂/N₂ selectivity of up to 112. rsc.org

Predicted Properties and H₂ Storage Capacities of TAPA-COFs at 77 K rsc.org
FrameworkTopologyDensity (g cm⁻³)Porosity (%)Surface Area (m² g⁻¹)Gravimetric H₂ Uptake (wt%)Volumetric H₂ Uptake (g L⁻¹)

Theoretical Studies on Framework Stability and Dynamics

The stability of a porous framework is critical for its practical application. Theoretical studies provide insight into both the thermal and structural stability of TAPA-derived materials. Intermolecular interactions and stacking energies are key indicators of structural stability. acs.org For instance, the stability of a polyimide COF made with TAPA (PI-TAPA-PMDI) was compared to a similar framework made with a different amine (PI-TAPB-PMDI). The TAPA-based framework showed a lower stacking energy, suggesting it might be less stable than its counterpart under certain conditions. acs.org

Calculated Stacking Energies for TAPA- and TAPB-Derived Polyimide COFs acs.org
FrameworkA Stacked Energy (eV)AA Stacked Energy (eV)Total Stacking Energy (eV)

Thermogravimetric analysis (TGA) is an experimental technique often complemented by theoretical understanding to assess thermal stability. Studies on PI-TAPA-PMDI COFs have shown that these materials exhibit stability with minimal weight loss up to certain temperatures, guiding the selection of appropriate conditions for processes like carbonization. acs.org

In Silico Design of Novel Adamantane-Based Porous Materials

In silico design involves using computational methods to design and screen vast libraries of hypothetical materials for specific applications, enabling researchers to identify promising candidates for synthesis. epfl.chmaterialscloud.org This high-throughput screening approach is particularly valuable for developing novel adamantane-based porous materials. epfl.ch

The process begins with the selection of molecular building blocks, such as TAPA, and a set of known chemical reactions or topologies to computationally generate a large database of potential structures. materialscloud.org For example, a database of over 17,000 porous polymer networks (PPNs) was generated in silico to screen for methane (B114726) storage applications. epfl.ch These structures are then computationally relaxed and characterized for properties like pore size, surface area, and gas uptake capacity using methods like GCMC simulations. materialscloud.org This screening process helps identify structure-property relationships that can guide experimental efforts toward the most promising materials. materialscloud.org The rigid, tetrahedral structure of adamantane (B196018) and its derivatives like TAPA makes it a particularly useful component in these computational design workflows, as it imparts a high degree of porosity and stability to the resulting frameworks. rsc.orgepfl.ch

Advanced Characterization Methodologies for Adamantane Based Frameworks

Spectroscopic Techniques for Structural Elucidation (e.g., FTIR, Solid-State Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic methods are fundamental in confirming the successful synthesis and elucidating the chemical structure of adamantane-based frameworks.

Fourier Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in the monomer and the resulting polymer network. In the spectrum of the 1,3,5,7-Tetrakis(4-aminophenyl)adamantane monomer, characteristic peaks corresponding to the N-H stretching vibrations of the primary amine groups are observed. rsc.org Following polymerization, the disappearance or shift of these amine-related peaks, along with the appearance of new bands, such as imide C=O stretching in polyimides, confirms the formation of the network linkage. rsc.orgrsc.org For instance, in the formation of a poly(Schiff base) network, the appearance of a C=N stretching vibration would be a key indicator of successful imine bond formation. rsc.org

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insight into the local chemical environment of atoms within the solid framework. Cross-polarization with magic angle spinning (CP/MAS) is a common technique used. rsc.org For adamantane-based frameworks, ¹³C CP/MAS NMR is particularly useful for confirming the incorporation of the adamantane (B196018) core into the polymer structure. The spectrum would show characteristic signals for the adamantane cage carbons, as well as signals from the aromatic phenyl groups and the newly formed linking groups. rsc.orgmdpi.com The chemical shifts of adamantane's carbon signals are well-established and can serve as an internal reference. nih.gov This non-destructive technique is invaluable for verifying the covalent structure of the amorphous or insoluble network materials at a molecular level. mdpi.com

Microscopic Techniques for Morphological Analysis (e.g., Field Emission Scanning Electron Microscopy, High-Resolution Transmission Electron Microscopy)

Microscopic techniques are essential for visualizing the surface and internal morphology of the porous frameworks derived from this compound.

High-Resolution Transmission Electron Microscopy (HR-TEM) offers a more detailed view of the internal structure of the materials at the nanoscale. wiley.comescholarship.org In the context of adamantane-based porous polymers, HR-TEM can be used to probe the presence of ordered domains and to visualize the porous network structure. researchgate.net For many porous organic frameworks, which are often amorphous, HR-TEM images typically show a disordered, interconnected structure, confirming the absence of long-range crystalline order. researchgate.net This technique is crucial for correlating the material's nanostructure with its observed properties, such as gas adsorption.

Porosity and Surface Area Assessment (e.g., Gas Adsorption Isotherms, Brunauer-Emmett-Teller Analysis, Pore Size Distribution Analysis)

The defining characteristic of frameworks built from this compound is often their intrinsic microporosity. A suite of gas sorption techniques is used to quantify this property.

Gas Adsorption Isotherms , typically measured using nitrogen at 77 K, are foundational for characterizing porous materials. sci-hub.ru The shape of the isotherm provides initial information about the nature of the porosity. For microporous materials, a Type I isotherm is typically observed, characterized by a steep uptake at low relative pressures. sci-hub.ru

Brunauer-Emmett-Teller (BET) Analysis is a model applied to the nitrogen adsorption data to calculate the specific surface area of the material. measurlabs.commat-cs.com Frameworks derived from adamantane precursors can exhibit high BET surface areas, which is a direct consequence of the rigid and contorted structures that prevent efficient packing. researchgate.netsci-hub.ru For example, a polycyanurate network based on a tetraphenyladamantane core was reported to have a BET surface area of 843 m²/g. researchgate.net

Pore Size Distribution Analysis is derived from the adsorption isotherm data using theoretical models like Non-Local Density Functional Theory (NLDFT). researchgate.net This analysis provides information about the distribution of pore sizes within the material. Adamantane-based frameworks often exhibit narrow pore size distributions in the microporous range (less than 2 nm), which is critical for applications in gas separation and storage. researchgate.netsci-hub.ru For instance, a poly(Schiff base) network constructed from this compound exhibited a major pore size around 0.6 nm. researchgate.net

Framework TypeAdamantane PrecursorBET Surface Area (m²/g)Pore Size/Diameter (nm)
Polymer of Intrinsic Microporosity (PIM)THADM-based703–7410.62–0.74
Polycyanurate Network1,3,5,7-tetrakis(4-cyanatophenyl)-adamantane8430.78
Poly(Schiff base) NetworkThis compound865~0.6
Porous Covalent Triazine Framework (PCTF)1,3,5,7-tetrakis(4-cyanophenyl)adamantaneUp to 11800.4-1.0

Diffraction Techniques for Structural Periodicity and Crystallinity (e.g., Powder X-ray Diffraction)

Powder X-ray Diffraction (PXRD) is a key technique for assessing the degree of crystallinity and structural periodicity in solid materials. For many porous organic frameworks synthesized from complex, rigid building blocks like this compound, the resulting materials are often amorphous. rsc.org This is confirmed by PXRD patterns that show broad, diffuse halos rather than sharp, well-defined Bragg peaks. rsc.org This lack of long-range order is a consequence of the rigid, tetrahedral geometry of the adamantane core, which frustrates efficient crystal packing during the rapid and irreversible bond formation in polymerization. The amorphous nature, however, is directly linked to the creation of the permanent microporosity characteristic of these materials.

Thermogravimetric Analysis for Thermal Stability Profiling

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the adamantane-based frameworks. The analysis involves heating a sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and monitoring its weight loss as a function of temperature. sci-hub.ru The resulting TGA curve provides crucial information, such as the decomposition temperature. A common metric reported is the temperature at which 5% or 10% weight loss occurs (T₅ or T₁₀), indicating the onset of thermal decomposition. The high rigidity and strong covalent bonds of the adamantane cage contribute to the excellent thermal stability of the resulting polymer networks. For example, polymers of intrinsic microporosity containing adamantane units have shown 10% weight loss temperatures in the range of 513–518 °C, demonstrating their robustness at elevated temperatures. sci-hub.ru

Framework TypeAdamantane PrecursorDecomposition Temp. (°C) for 10% Weight Loss
Polymer of Intrinsic Microporosity (ADM-PIM)THADM-based513–518
Porous Covalent Triazine Framework (PCTF)Adamantane-based nitriles>450

Future Research Directions and Emerging Applications

Exploration of Novel Linkage Chemistries for TAPA Integration

The versatility of TAPA stems from the reactivity of its four primary amine groups, which can participate in a wide array of polymerization reactions. While imide and imine (Schiff base) linkages have been successfully used to create robust polyimides (PIs) and Covalent Organic Frameworks (COFs), there is a significant opportunity to explore novel linkage chemistries. researchgate.netresearchgate.net Future research will likely focus on developing new covalent bonds that can impart unique functionalities, improved stability, or different pore environments to TAPA-derived materials.

Exploring chemistries beyond traditional methods could lead to frameworks with enhanced chemical resistance, tailored electronic properties, or dynamic, responsive characteristics. For instance, the formation of amide, urea, or squaraine linkages could be investigated to create materials with different hydrogen-bonding capabilities and charge-transfer properties. The development of reversible or dynamic covalent bonds could also lead to self-healing or adaptable materials. The goal is to expand the library of TAPA-based polymers, enabling the creation of materials precisely engineered for specific, high-performance applications.

Development of TAPA-Based Materials for Specialized Environmental Applications

The intrinsic microporosity of polymers derived from the rigid TAPA scaffold makes them excellent candidates for environmental remediation technologies. rsc.org Research has already demonstrated the potential of TAPA-based porous aromatic frameworks (PAFs) and COFs in gas capture and the adsorption of organic pollutants. rsc.orgrsc.orgrsc.org

Future work will focus on designing materials for more specialized environmental challenges. northwestern.edunih.gov This includes the development of frameworks with functional groups tailored for the selective capture of specific pollutants, such as heavy metal ions, volatile organic compounds (VOCs), or emerging contaminants like per- and polyfluoroalkyl substances (PFAS). For carbon capture, research is moving towards creating TAPA-based sorbents that are effective in capturing CO2 directly from the air or from humid gas streams, a significant challenge for many existing materials. nih.govfrontiersin.orgmdpi.com The high thermal and chemical stability of these frameworks is particularly advantageous for applications in harsh industrial environments. rsc.org

TAPA-Derived MaterialTarget PollutantAdsorption Capacity/PerformanceReference
Polycyanurate Network (PCN-AD)Benzene (B151609)98.0 wt% researchgate.netrsc.org
Polycyanurate Network (PCN-AD)Cyclohexane (B81311)57.4 wt% researchgate.net
Polycyanurate Network (PCN-AD)CO₂12.8 wt% (at 273 K, 1 bar) researchgate.netrsc.org
Polycyanurate Network (PCN-AD)H₂1.49 wt% (at 77 K, 1 bar) researchgate.netrsc.org
Porous Aromatic Framework (PAF-11)Methanol654 mg g⁻¹ rsc.org
Porous Aromatic Framework (PAF-11)Benzene874 mg g⁻¹ rsc.org
Porous Aromatic Framework (PAF-11)Toluene780 mg g⁻¹ rsc.org

Advancement in Scalable Synthesis of TAPA-Derived Frameworks

A major hurdle in the widespread application of TAPA-based materials is the transition from laboratory-scale synthesis to large-scale, cost-effective production. Current synthetic methods, such as Yamamoto or Suzuki coupling reactions and solvothermal syntheses, can be complex, time-consuming, and may use expensive catalysts or harsh conditions. rsc.orgfrontiersin.org

Future research must prioritize the development of more efficient and scalable synthetic routes. This could involve exploring one-pot reaction methodologies, which simplify the process and reduce waste. researchgate.net Other promising avenues include mechanochemistry (ball-milling), which can reduce solvent use and reaction times, and flow chemistry, which allows for continuous production and better control over reaction parameters. The ultimate goal is to establish manufacturing processes that are not only economically viable but also environmentally sustainable, making these advanced materials accessible for broad industrial and environmental use.

Integration of TAPA-Based Materials in Hybrid Systems

The unique properties of TAPA-based polymers can be further enhanced by integrating them into hybrid or composite materials. researchgate.net By combining TAPA-derived frameworks with other materials, such as conventional polymers, inorganic nanoparticles, or carbon-based structures, new functionalities can be achieved.

An important emerging area is the development of mixed-matrix membranes (MMMs) for gas separation. Incorporating TAPA-based porous particles as a filler into a processable polymer matrix could significantly improve the membrane's permeability and selectivity for gases like CO2/N2. mdpi.com Another direction is the creation of TAPA-COF composites for energy applications. For example, pyrolyzing TAPA-based COFs can yield porous, nitrogen-doped carbon materials with potential use as electrodes in supercapacitors or batteries. acs.org The integration of TAPA frameworks into sensor arrays or catalytic systems represents another frontier, where the porous structure provides a high surface area for interaction with analytes or reactants. researchgate.net

Fundamental Understanding of Structure-Property Relationships in Adamantane (B196018) Architectures

A deeper fundamental understanding of how the adamantane core influences material properties is crucial for the rational design of next-generation materials. rsc.orgrsc.org The inherent rigidity and tetrahedral geometry of the adamantane unit are known to produce materials with high thermal stability and permanent porosity. taylorfrancis.com However, the precise correlations between subtle structural modifications and macroscopic properties are still being elucidated.

Future research should focus on systematic studies that vary the adamantane core, the nature and length of the aromatic arms, and the type of covalent linkage to map out clear structure-property relationships. taylorfrancis.comnih.gov For instance, understanding how the concentration of adamantane fragments affects the mechanical properties, such as tensile strength and flexibility, of polyimides is critical for their application as films or coatings. taylorfrancis.com Computational modeling and simulation will play a key role in predicting the properties of hypothetical structures, guiding synthetic efforts toward materials with optimized performance for targeted applications.

Structural FeatureResulting PropertyPotential ApplicationReference
Rigid Tetrahedral Adamantane CoreHigh Porosity, High Surface Area, Intrinsic MicroporosityGas Storage, Separation, Catalysis researchgate.netnih.gov
Incorporation of Adamantane Units in PolyimidesEnhanced Stability to Alkaline HydrolysisDurable Films and Coatings taylorfrancis.com
Increased Adamantane ConcentrationLoosening of Polymer Structure, Lower Elongation-at-BreakTailoring Mechanical Properties taylorfrancis.com
Bulky Adamantane CageCreates Steric Strain, Affects Bond Angles and LengthsControl of Polymer Morphology nih.gov
Symmetric Tetrahedral GeometryFormation of Highly Ordered 3D ArchitecturesCrystalline Materials (COFs, MOFs) researchgate.net

Q & A

Q. What are the common synthetic routes for 1,3,5,7-tetrakis(4-aminophenyl)adamantane, and how are its intermediates characterized?

The compound is typically synthesized via Suzuki coupling reactions using 1,3,5,7-tetrakis(4-bromophenyl)adamantane as a precursor, reacted with phenylboronic acid derivatives under palladium catalysis . Key intermediates like tetrabromophenyladamantane are prepared via Friedel-Crafts alkylation or halogenation of adamantane derivatives . Characterization involves Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) and powder X-ray diffraction (PXRD) to assess crystallinity . Elemental analysis (CHN) and nuclear magnetic resonance (NMR, e.g., ¹³C for adamantane backbone) further validate purity .

Q. How is this compound utilized in polymer networks, and what analytical methods confirm cross-linking efficiency?

The compound acts as a tetrafunctional cross-linker in epoxy resins and porous polymers due to its rigid adamantane core and four reactive amine groups . For example, it reacts with aldehydes (e.g., 1,3,5,7-tetrakis(4-formylphenyl)adamantane) to form Schiff-base networks. Cross-linking efficiency is assessed via thermogravimetric analysis (TGA) to measure thermal stability (degradation temperatures >300°C) and nitrogen physisorption to determine Brunauer-Emmett-Teller (BET) surface areas (e.g., 865 m² g⁻¹ for poly(Schiff base) networks) .

Advanced Research Questions

Q. What strategies optimize crystallinity in covalent organic frameworks (COFs) incorporating this compound?

Crystallinity in COFs is enhanced by modulating reaction conditions. For example, using acetic acid as a catalyst and 1,4-dioxane as a solvent at 120°C promotes slow nucleation, yielding crystals up to 5 mm in size . Excess modulator (e.g., aniline) can disrupt crystallization, requiring careful stoichiometric balance . PXRD patterns (e.g., peaks at 5–10° 2θ) and scanning electron microscopy (SEM) reveal crystal morphology and size distribution .

Q. How do gas adsorption properties of adamantane-based microporous polymers vary with structural modifications, and how are these discrepancies resolved?

Gas uptake (e.g., H₂, CO₂) correlates with BET surface area and micropore volume. For instance, MOP-Ad networks synthesized via Suzuki coupling exhibit CO₂ uptake of 52.4 cm³ g⁻¹ at 273 K, while Schiff-base networks show higher capacities (17.3 wt% CO₂) due to narrower pore distributions . Discrepancies arise from synthetic variables (e.g., monomer rigidity, cross-linking density). Researchers reconcile these by comparing physisorption isotherms, pore size distributions (via density functional theory, DFT), and thermal stability data .

Q. What methodologies enable the use of this compound in cocrystallization for structural determination of liquid molecules?

The compound’s derivatives (e.g., 1,3,5,7-tetrakis(2,4-diethoxyphenyl)adamantane) act as "crystalline sponges," rapidly cocrystallizing with liquid analytes via non-covalent interactions. X-ray crystallography resolves guest molecule configurations, even for chiral species. Challenges include disorder in guest positioning, mitigated by high-resolution synchrotron data and iterative refinement .

Q. How does the adamantane core influence the photophysical and electronic properties of derived materials?

The adamantane unit disrupts π-conjugation in polymers, reducing interchain interactions and enabling blue/green light emission in LEDs. Spectroscopic techniques (UV-vis, photoluminescence) quantify bandgap tuning, while cyclic voltammetry assesses redox behavior . For example, adamantane-containing polymers exhibit low turn-on voltages (<3 V) due to enhanced charge transport .

Methodological Notes

  • Synthetic Reproducibility : Ensure degassing of monomers under vacuum (<10⁻⁸ mbar) to prevent oxidation during polymer synthesis .
  • Data Validation : Cross-reference PXRD with simulated patterns (Mercury software) and validate gas adsorption models using multiple probes (N₂ at 77 K, CO₂ at 273 K) .
  • Cocrystallization : Pre-screen solvents (e.g., dichloromethane/ethanol mixtures) to optimize guest inclusion in adamantane-based hosts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.